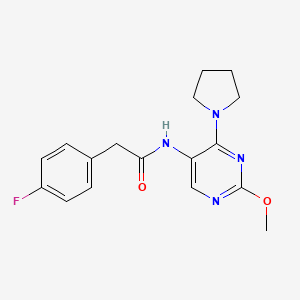

2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a methoxy group, and a pyrrolidinyl-pyrimidinyl moiety, making it a subject of study for its chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine ring and the fluorophenyl group. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl substituents.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is C17H19FN4O2 with a CAS number of 1796988-19-6. Its structure features a fluorophenyl group, a pyrimidine ring, and a pyrrolidine moiety, which contribute to its biological activity.

Pharmacological Applications

-

Receptor Modulation :

- The compound has been studied for its role as a modulator of various receptors, notably the trace amine-associated receptor 1 (TAAR1). Research indicates that it acts as a potent antagonist for this receptor, which is implicated in several neuropsychiatric disorders, including schizophrenia and depression . The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in maintaining high potency at TAAR1 .

- Anticancer Activity :

-

Neurological Disorders :

- The modulation of TAAR1 may also extend to therapeutic strategies for neurological disorders characterized by dopaminergic dysregulation. The compound's ability to influence dopamine signaling pathways positions it as a candidate for treating conditions like Parkinson's disease and attention deficit hyperactivity disorder (ADHD) .

Table 1: Summary of Pharmacokinetic Studies

| Study Reference | Species | Route | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC (ng/mL*h) |

|---|---|---|---|---|---|---|

| NMRI mice | PO | 10 | 33 | 0.50 | 5700 | |

| NMRI mice | IP | 10 | 830 | 0.25 | 66,000 | |

| HRN mice | IP | 10 | 3800 | 0.50 | 1,000,000 |

This table summarizes pharmacokinetic data from studies involving the compound, demonstrating its absorption and distribution profiles across different administration routes.

Case Study: Antagonist Activity

In a study examining the antagonist activity of related compounds on TAAR1, modifications to the molecular structure were systematically evaluated. The findings indicated that specific substitutions on the pyrimidine ring significantly enhanced receptor binding affinity, with some analogs achieving IC50 values as low as 8.4 nM . This underscores the potential for developing targeted therapies based on this compound's scaffold.

Mecanismo De Acción

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-chlorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

- 2-(4-bromophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

- 2-(4-methylphenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

Uniqueness

Compared to these similar compounds, 2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability, making it a valuable compound for further research and development.

Actividad Biológica

The compound 2-(4-fluorophenyl)-N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a member of the pyrimidine-based class of compounds, which are known for their diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H19F1N4O2

- Molecular Weight : 324.35 g/mol

- Structure : The compound features a pyrimidine ring substituted with a fluorophenyl group and a methoxy-pyrrolidine moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of specific kinases involved in tumor growth and metastasis. For instance, similar compounds in the literature have shown potent inhibitory effects on kinases such as ALK and ROS1, which are implicated in certain cancers .

Anticancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer activity. For example:

- Inhibitory Effects : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential as anticancer agents .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- Minimum Inhibitory Concentration (MIC) : Reports suggest that related pyrimidine derivatives exhibit MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial potential .

Case Studies

- Study on Anticancer Properties :

-

Antimicrobial Evaluation :

- Another research focused on the antibacterial activity of pyrimidine derivatives, revealing that modifications on the phenyl and pyrrolidine rings significantly enhanced their antimicrobial efficacy. The compound's structural features were found to correlate with increased potency against Gram-positive and Gram-negative bacteria .

Research Findings Summary

| Property | Value/Observation |

|---|---|

| Anticancer Activity | IC50 values in low micromolar range |

| Antibacterial Activity | MIC values between 3.12 to 12.5 μg/mL |

| Target Proteins | ALK, ROS1 |

| Pharmacokinetics | Good bioavailability and metabolic stability |

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c1-24-17-19-11-14(16(21-17)22-8-2-3-9-22)20-15(23)10-12-4-6-13(18)7-5-12/h4-7,11H,2-3,8-10H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWXYVBMNHLLJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.